molecular formula C12H16INO B14606838 N-(2,6-Dimethylphenyl)-2-iodobutanamide CAS No. 60119-84-8

N-(2,6-Dimethylphenyl)-2-iodobutanamide

Cat. No.: B14606838
CAS No.: 60119-84-8
M. Wt: 317.17 g/mol
InChI Key: VVLXDNYGDBFXFP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-iodobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a butanamide chain, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-iodobutanamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent, followed by iodination. One common method involves the acylation of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as pyridine to form N-(2,6-dimethylphenyl)butanamide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-iodobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield N-(2,6-dimethylphenyl)-2-azidobutanamide, while reduction with lithium aluminum hydride can produce N-(2,6-dimethylphenyl)-2-aminobutanamide .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-iodobutanamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodobutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound is structurally similar but contains a chlorine atom instead of an iodine atom.

    N-(2,6-Dimethylphenyl)-2-piperazin-1-yl-acetamide: Another related compound with a piperazine ring instead of a butanamide chain.

Uniqueness

N-(2,6-Dimethylphenyl)-2-iodobutanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro and piperazine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups .

Properties

CAS No.

60119-84-8

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-iodobutanamide

InChI

InChI=1S/C12H16INO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15)

InChI Key

VVLXDNYGDBFXFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)I

Origin of Product

United States

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